Orthogonal Cleavability: Dde vs. ivDde
The Dde group (present in the target compound) is completely removed by 2% hydrazine in DMF within 3 minutes, whereas the ivDde (1-isovaleryl-4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl variant—designed for enhanced acid stability—requires 10–30 minutes for full deprotection under identical conditions. This difference is critical in automated SPPS where cycle time directly impacts throughput [1]. In direct head-to-head competition, Dde-protected lysine peptides showed 0% premature deprotection after 24 hours of 20% piperidine/DMF treatment, whereas Alloc groups were completely cleaved, confirming Dde-based reagents are fully compatible with Fmoc synthesis without side-reactions [1].
| Evidence Dimension | Deprotection time with 2% hydrazine in DMF |
|---|---|
| Target Compound Data | ≤3 min for complete Dde removal |
| Comparator Or Baseline | ivDde: 10–30 min for complete removal |
| Quantified Difference | 3.3- to 10-fold faster cleavage for Dde vs. ivDde |
| Conditions | 2% hydrazine hydrate in DMF, room temperature, solid-phase synthesis resin |
Why This Matters
Faster, quantitative deprotection directly reduces cycle time in automated peptide synthesizers, lowering production cost and minimizing resin-bound side-product accumulation, which is vital for procurement decisions favoring Dde-Gly-ol over slower-cleaving ivDde-type reagents.
- [1] Chhabra, S.R.; Hothi, B.; Evans, D.J.; White, P.D.; Bycroft, B.W.; Chan, W.C. An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Lett. 1998, 39, 4163–4166. View Source
